molecular formula C4H4INOS B13592848 (4-Iodo-1,2-thiazol-5-yl)methanol

(4-Iodo-1,2-thiazol-5-yl)methanol

Cat. No.: B13592848
M. Wt: 241.05 g/mol
InChI Key: VUXIXGREOWRIQL-UHFFFAOYSA-N
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Description

(4-Iodo-1,2-thiazol-5-yl)methanol is a synthetic compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This particular compound is characterized by the presence of an iodine atom at the 4-position and a hydroxymethyl group at the 5-position of the thiazole ring. Thiazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry, agrochemicals, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Iodo-1,2-thiazol-5-yl)methanol typically involves the iodination of a thiazole precursor followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 4-iodothiazole with formaldehyde under basic conditions to yield this compound. The reaction is usually carried out in an aqueous or alcoholic medium with a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product. The choice of solvents and reagents is also optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(4-Iodo-1,2-thiazol-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Iodo-1,2-thiazol-5-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a potential lead compound for the development of new drugs, particularly in the areas of cancer and infectious diseases.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Iodo-1,2-thiazol-5-yl)methanol is not fully understood, but it is believed to interact with various molecular targets and pathways. The iodine atom and the hydroxymethyl group are thought to play crucial roles in its biological activity. The compound may inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Iodo-1,2-thiazol-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C4H4INOS

Molecular Weight

241.05 g/mol

IUPAC Name

(4-iodo-1,2-thiazol-5-yl)methanol

InChI

InChI=1S/C4H4INOS/c5-3-1-6-8-4(3)2-7/h1,7H,2H2

InChI Key

VUXIXGREOWRIQL-UHFFFAOYSA-N

Canonical SMILES

C1=NSC(=C1I)CO

Origin of Product

United States

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